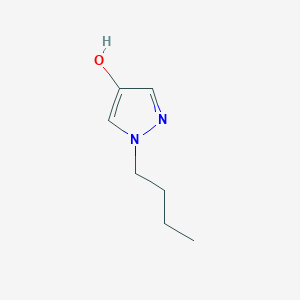

1-butyl-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKPKOYUFRYXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312424 | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78242-22-5 | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Butyl 1h Pyrazol 4 Ol and Its Analogues

Foundational Cyclocondensation Strategies in Pyrazole (B372694) Synthesis

Cyclocondensation reactions represent the classical and most straightforward approach to the pyrazole nucleus. These methods typically involve the reaction of a binucleophilic hydrazine derivative, in this case, butylhydrazine (B1329735), with a suitable three-carbon electrophilic synthon.

Hydrazine-mediated Cyclizations with 1,3-Dicarbonyl Precursors

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a robust and widely employed method for pyrazole synthesis. To obtain the desired 4-hydroxy functionality in the final product, a suitably substituted 1,3-dicarbonyl precursor is required. For the synthesis of 1-butyl-1H-pyrazol-4-ol, a potential precursor would be a derivative of malonic acid or a β-ketoester.

The general mechanism involves the initial condensation of butylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the pyrazole ring. The choice of reaction conditions, such as solvent and catalyst (often acidic or basic), can influence the reaction rate and yield.

For instance, the cyclocondensation of substituted hydrazines with β-ketoesters can be catalyzed by various agents, with reaction outcomes often dependent on the specific substrates and conditions employed.

| Catalyst/Conditions | Precursors | Product Type | Yield Range | Reference |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazoles | High (e.g., 95%) | organic-chemistry.org |

| Aprotic dipolar solvents | Aryl hydrochloride hydrazine, 1,3-diketones | 1,3-substituted 1-arylpyrazoles | Good | organic-chemistry.org |

This table presents illustrative data for analogous reactions and not the direct synthesis of this compound.

Reactions with α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds serve as versatile precursors for pyrazole synthesis. The reaction with a hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. mdpi.comwikipedia.org

For the synthesis of this compound, a suitable α,β-unsaturated carbonyl precursor would need to possess a leaving group at the β-position or a structure that facilitates the introduction of the 4-hydroxy group upon cyclization. The reaction typically proceeds in two stages: the initial formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.gov

The reaction of α,β-unsaturated ketones with hydrazines can be influenced by various catalysts and reaction media. For example, the condensation of an α,β-ethylenic ketone with a substituted hydrazine has been reported to be catalyzed by copper triflate in the presence of an ionic liquid, leading to the formation of a pyrazoline which is then oxidized in situ. organic-chemistry.org

Synthesis via Acetylenic Ketones

Acetylenic ketones are another class of valuable three-carbon synthons for pyrazole synthesis. The reaction with hydrazines generally proceeds via a conjugate addition of the hydrazine to the triple bond, followed by intramolecular cyclization and tautomerization to yield the pyrazole. This method has been known for over a century and offers a direct route to the pyrazole ring without the need for a separate oxidation step. mdpi.com

However, a significant challenge in the reaction of unsymmetrical acetylenic ketones with substituted hydrazines is the potential for the formation of a mixture of two regioisomers. The regioselectivity of the initial nucleophilic attack of the hydrazine on the acetylenic ketone determines the final substitution pattern of the pyrazole ring. mdpi.com

Modern Catalytic Approaches for Pyrazolol Formation

In recent years, the development of catalytic methods has provided more efficient, selective, and environmentally benign routes to pyrazole derivatives. These approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Transition-Metal Catalysis (e.g., Palladium-catalyzed Cross-Coupling Reactions)

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. nih.gov While direct palladium-catalyzed synthesis of the pyrazole ring is less common, these methods are invaluable for the introduction of substituents onto a pre-formed pyrazole nucleus.

For the synthesis of this compound, a strategy could involve the synthesis of a 1-butyl-4-halopyrazole intermediate, followed by a palladium-catalyzed hydroxylation reaction. Palladium-catalyzed C-O bond formation is a well-established transformation. rsc.org Alternatively, palladium-catalyzed C-H activation and subsequent functionalization of the N-phenyl ring in N-phenylpyrazoles to introduce a hydroxyl group has been described, suggesting the potential for direct hydroxylation at the C4 position under specific directing group guidance. nih.gov

A one-pot, palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide has been developed for the synthesis of pyrazole derivatives, showcasing the versatility of palladium catalysis in constructing the pyrazole core. organic-chemistry.org

Organocatalysis and Biocatalysis in Pyrazole Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in synthetic chemistry. For pyrazole synthesis, organocatalysts can be employed to promote various reaction types, including Michael additions and aldol reactions, which can be key steps in the formation of the pyrazole precursors.

For instance, the N-alkylation of pyrazoles, a crucial step for introducing the butyl group in this compound, can be achieved under acidic conditions using trichloroacetimidate electrophiles and a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method provides an alternative to traditional alkylation procedures that often require harsh basic conditions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. Engineered enzymes have been developed to enable the selective N-alkylation of pyrazoles with simple haloalkanes. nih.gov This biocatalytic system utilizes a two-enzyme cascade to achieve high regioselectivity in the alkylation of pyrazoles, a reaction that is often challenging to control using conventional chemical methods. nih.gov This approach could be particularly valuable for the regioselective synthesis of this compound.

Nanocatalyst Applications (e.g., Nano-ZnO, PC/Fe₃O₄ nanocomposites)

The application of heterogeneous nanocatalysts in organic synthesis offers significant advantages, including high efficiency, ease of separation, and reusability. In pyrazole synthesis, various nanocatalysts have demonstrated remarkable potential.

Nano-Zinc Oxide (Nano-ZnO): Zinc oxide nanoparticles have been effectively utilized as a catalyst for the synthesis of pyranopyrazole derivatives through one-pot, four-component reactions. nanomaterchem.com This method involves the reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate in water at ambient temperature. nanomaterchem.com The use of nano-ZnO facilitates the reaction with excellent efficiency over short periods (10-20 minutes). nanomaterchem.com The morphology of ZnO nanoparticles can be controlled during synthesis to ensure a high surface area and uniform dispersion, which are crucial for catalytic activity. nanomaterchem.com

In a similar vein, a core-shell nanocatalyst, Ag/La-ZnO, has been developed for the green synthesis of 4H-pyrano[2,3-c] pyrazoles. nih.gov This one-pot, four-component reaction is conducted under solvent-free grinding conditions at room temperature, offering high yields, operational simplicity, and catalyst reusability. nih.gov The catalyst's structure, featuring a lanthanum-doped and silver-coated ZnO core, provides high catalytic efficiency. nih.gov While ZnO is a promising catalyst, its application can be limited by factors such as a minimal surface area and particle agglomeration in some conditions. nih.gov

PC/Fe₃O₄ Nanocomposites and other Magnetic Nanoparticles: Magnetite (Fe₃O₄) nanoparticles serve as an excellent support for catalysts due to their high surface area and magnetic properties, which allow for easy recovery using an external magnet. rsc.org These quasi-homogeneous catalysts are valued for enabling environmentally friendly and sustainable processes. rsc.org

For instance, a Fe₃O₄@SiO₂-EP-NH-HPA catalyst has been used for the one-pot synthesis of pyrano-pyrazole derivatives in aqueous media at room temperature, achieving excellent yields (89% to 99%). mdpi.com The reaction combines hydrazine hydrate, ethyl acetoacetate, various benzaldehydes, and malononitrile. mdpi.com Similarly, a VN–Fe₃O₄–CuO nanocatalyst, synthesized using a plant extract, has been employed for the synthesis of pyrazolo[3,4-c]pyrazole derivatives, demonstrating the potential of biogenically synthesized catalysts. nih.gov The development of core-shell structured magnetic nanoparticles, such as Fe₃O₄@SiO₂, further enhances catalyst stability and reusability. researchgate.net

| Nanocatalyst | Reaction Type | Key Features | Yield | Reference |

|---|---|---|---|---|

| Nano-ZnO | Four-component synthesis of pyranopyrazoles | Aqueous media, room temperature, 10-20 min reaction time. | Excellent | nanomaterchem.com |

| Ag/La-ZnO core-shell | Four-component synthesis of 4H-pyrano[2,3-c] pyrazoles | Solvent-free grinding, room temperature, reusable. | High | nih.gov |

| Fe₃O₄@SiO₂-EP-NH-HPA | One-pot synthesis of pyrano-pyrazoles | Aqueous media, room temperature, magnetic recovery. | 89-99% | mdpi.com |

| VN–Fe₃O₄–CuO | Synthesis of pyrazolo[3,4-c] pyrazoles | Green synthesis of catalyst, potent antimicrobial/cytotoxic activity of products. | Not specified | nih.gov |

Multicomponent Reaction (MCR) Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step, are highly efficient for synthesizing complex molecules like pyrazole derivatives. nih.govresearchgate.net This strategy aligns with the principles of green chemistry due to its operational simplicity and high atom economy. researchgate.net

MCRs for pyrazole synthesis often proceed through a series of transformations, including condensation and cyclization, under mild conditions. rsc.org A common approach for synthesizing pyranopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. rsc.org Various catalysts have been employed to facilitate these reactions, including piperidine, montmorillonite K10, and different Lewis acids. nih.govbeilstein-journals.org For example, the synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved in high yields (85-93%) through a four-component reaction in an aqueous medium at room temperature, catalyzed by piperidine. nih.gov Another solvent-free approach uses montmorillonite K10 to catalyze a five-component reaction, also yielding highly substituted pyrano[2,3-c]pyrazoles. nih.gov

The choice of catalyst can significantly influence the reaction's efficiency and conditions. Lewis acids such as Yb(PFO)₃, Sc(OTf)₃, and iron sulfate have been successfully used in three-component syntheses of various pyrazole derivatives, often under solvent-free conditions. beilstein-journals.org These reactions tolerate a wide range of functional groups on the aldehyde and β-ketoester components. beilstein-journals.org

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine | Aqueous medium, room temperature | Pyrano[2,3-c]pyrazoles | nih.gov |

| 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 | Solvent-free, 65–70 °C | Pyrano[2,3-c]pyrazoles | nih.gov |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Solvent-free | Persubstituted pyrazoles | beilstein-journals.org |

| Phenylhydrazine, aldehydes, alkyl-3-oxo-3-arylpropane dithioates | Iron sulfate | Solvent-free | Pyrazole-4-carbodithioates | beilstein-journals.org |

1,3-Dipolar Cycloaddition Routes to Pyrazole Scaffolds (e.g., nitrilimines, diazo compounds)

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including the pyrazole core. This reaction involves the addition of a 1,3-dipole, such as a nitrilimine or a diazo compound, to a dipolarophile.

Nitrilimines: Nitrilimines, typically generated in situ from hydrazonoyl halides, readily undergo cycloaddition with various dipolarophiles to form pyrazole and pyrazoline derivatives. rsc.orgmdpi.com An efficient synthesis of 1,3,5-trisubstituted pyrazoles has been developed through the reaction of nitrilimines with ninhydrin-derived Morita–Baylis–Hillman carbonates, providing a wide range of products in high yields. rsc.org The reaction between nitrilimines and thioaurones has been shown to be highly regioselective, exclusively yielding spiropyrazolines. mdpi.com Computational studies suggest these reactions proceed via a carbenoid-type mechanism. mdpi.com

Diazo Compounds: Diazo compounds are another class of 1,3-dipoles used for pyrazole synthesis. A facile, catalyst-free 1,3-dipolar cycloaddition of stabilized diazo compounds with bromoethenylsulfonyl fluoride has been reported to produce SuFExable NH-pyrazoles under mild conditions. nih.gov This method provides access to pyrazoles containing a sulfonyl fluoride handle, which is valuable for further functionalization via Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry. nih.gov

Advanced Reaction Conditions and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced reaction conditions and green chemistry principles to create more sustainable and efficient processes.

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, improved scalability, and higher yields. scilit.comresearchgate.net This technology is particularly beneficial for reactions involving hazardous or unstable intermediates, as they are generated and consumed in situ. scispace.commdpi.com

A multistep continuous flow process has been developed for the synthesis of N-arylated pyrazoles from anilines. scispace.com This process involves in situ diazotization, reduction (using a metal-free vitamin C mediator), and subsequent cyclocondensation with a 1,3-dicarbonyl compound. scispace.commdpi.com Another two-step flow process involves the initial condensation of an acetophenone with DMFDMA (dimethylformamide dimethyl acetal) to form an enaminone, followed by a second condensation with hydrazine to yield the pyrazole product. galchimia.com These continuous-flow methods allow for rapid optimization and can be adapted for either library synthesis or large-scale production. scispace.comgalchimia.com

| Starting Materials | Key Intermediates | Key Features | Reference |

|---|---|---|---|

| Anilines, 1,3-dicarbonyl compounds | Diazonium salts, hydrazines | Four-step continuous process, metal-free reduction, in situ generation of hazardous intermediates. | scispace.commdpi.com |

| Acetophenones, DMFDMA, hydrazine | Enaminones | Two-stage tandem reaction, high-yielding, wide substrate scope. | galchimia.com |

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. tandfonline.com Compared to conventional heating, microwave irradiation often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles. tandfonline.comrsc.org This method is considered an eco-friendly approach as it reduces energy consumption and the use of hazardous solvents. tandfonline.comresearchgate.net

The synthesis of pyrazole derivatives has been extensively explored using microwave assistance. Dihydro-pyrazoles have been synthesized from substituted dibenzalacetones and hydrazines under microwave irradiation, optimizing reaction conditions to achieve efficient cyclization. mdpi.com The synthesis of 1H-pyrazolecarboxylates has been achieved via a three-step process where microwave heating was employed. dergipark.org.tr In another example, a one-pot microwave irradiation method involving substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water was used to create novel pyrazole derivatives in just 20 minutes. dergipark.org.tr The cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds under solvent-free microwave conditions also yields 3,5-disubstituted-1H-pyrazoles in high yields with short reaction times. mdpi.com

The principles of green chemistry encourage minimizing or eliminating the use of hazardous organic solvents. tandfonline.com Consequently, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable. thieme-connect.comtandfonline.com

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com An efficient synthesis of pyrazoles has been documented via the condensation of hydrazines with 1,3-diketones at room temperature in water, using the heterogeneous catalyst Amberlyst-70. mdpi.com This protocol offers an easy workup and uses a non-toxic, cost-effective catalyst. mdpi.com The four-component synthesis of pyrano[2,3-c]pyrazoles has also been successfully conducted in water, facilitated by ultrasonic irradiation, leading to excellent results without the need for a catalyst. rsc.org

Solvent-Free Conditions: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste. tandfonline.com A green method for synthesizing pyrazole derivatives involves the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines under solvent-free conditions at room temperature, using tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium. tandfonline.comtandfonline.com This method provides good yields (75-86%) and is environmentally friendly. tandfonline.com Similarly, MCRs for pyrazole synthesis are often performed under solvent-free conditions, catalyzed by Lewis acids, which enhances their green credentials. beilstein-journals.org

Strategic Functionalization and Derivatization Approaches Pertinent to the N-butyl Group and Hydroxyl Moiety

The molecular architecture of this compound presents two primary sites for strategic functionalization: the hydroxyl group at the C4 position of the pyrazole ring and the saturated N-butyl substituent. These moieties offer distinct opportunities for chemical modification, allowing for the systematic alteration of the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. Methodologies for derivatization generally focus on the versatile reactivity of the hydroxyl group, while the N-butyl chain is typically more inert, serving principally to modulate the steric and solubility characteristics of the parent molecule.

Functionalization of the 4-Hydroxyl Moiety

The hydroxyl group of this compound is analogous to a phenolic or enolic hydroxyl, making it amenable to a variety of classical and modern synthetic transformations. The primary approaches involve its conversion into ethers and esters, which significantly expands the chemical space accessible from this core structure.

The conversion of the 4-hydroxyl group into an ether linkage (O-alkylation) is a common strategy to mask the acidic proton and introduce a wide range of alkyl or aryl substituents. The most prevalent method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgfrancis-press.com This reaction proceeds via a two-step sequence involving the deprotonation of the hydroxyl group to form a nucleophilic pyrazolate anion, followed by a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkyl halide or sulfonate.

The initial deprotonation is typically achieved using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting anion then readily displaces a halide from a primary or secondary alkyl halide. The choice of reaction conditions can be critical to ensure selective O-alkylation. researchgate.net

Table 1: Representative Conditions for O-Alkylation of Pyrazol-4-ol Analogues

| Alkylation Reagent | Base | Solvent | Product Type |

|---|---|---|---|

| Methyl iodide | NaH | THF | 4-Methoxy-1-butyl-1H-pyrazole |

| Benzyl bromide | K2CO3 | DMF | 4-(Benzyloxy)-1-butyl-1H-pyrazole |

| Bromoacetonitrile | LiH | THF | 2-(1-Butyl-1H-pyrazol-4-yloxy)acetonitrile |

| Ethyl bromoacetate | KOtBu | DMSO | Ethyl 2-(1-butyl-1H-pyrazol-4-yloxy)acetate |

Esterification of the 4-hydroxyl group is another key derivatization strategy, yielding 1-butyl-1H-pyrazol-4-yl esters. These derivatives are valuable as potential prodrugs or as intermediates for further functionalization. This transformation can be accomplished through several reliable methods.

Standard acylation involves the reaction of this compound with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

For substrates that may be sensitive to the conditions of standard acylation, the Mitsunobu reaction offers a mild and effective alternative. wikipedia.orgorganic-chemistry.org This reaction facilitates the esterification of an alcohol with a carboxylic acid using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.com The reaction proceeds through an alkoxyphosphonium intermediate, which is then displaced by the carboxylate nucleophile. wikipedia.orgnih.gov

Table 2: Methodologies for O-Acylation of this compound

| Acylation Reagent | Conditions/Co-reagents | Product Type |

|---|---|---|

| Acetyl chloride | Pyridine, CH2Cl2 | 1-Butyl-1H-pyrazol-4-yl acetate |

| Benzoyl chloride | Triethylamine, THF | 1-Butyl-1H-pyrazol-4-yl benzoate |

| Acetic anhydride | DMAP (cat.), CH2Cl2 | 1-Butyl-1H-pyrazol-4-yl acetate |

| Benzoic acid | PPh3, DIAD, THF | 1-Butyl-1H-pyrazol-4-yl benzoate |

Functionalization of the N-Butyl Group

Selective functionalization of the N-butyl group is synthetically challenging due to the presence of multiple unactivated C(sp³)–H bonds. While advanced methodologies for C–H activation exist, their application for the selective modification of a simple butyl chain on a heterocyclic core is not widely reported and often suffers from a lack of regioselectivity. Theoretical approaches such as non-selective radical halogenation could introduce functionality, but these methods are of limited practical use for targeted synthesis.

Therefore, derivatization strategies for 1-alkyl-1H-pyrazol-4-ol analogues almost exclusively target the more synthetically versatile hydroxyl group or the pyrazole ring itself, leaving the N-alkyl group unmodified.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 1 Butyl 1h Pyrazol 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is classified as a π-excessive heteroaromatic system, which generally makes it reactive toward electrophiles. quora.com In unsubstituted pyrazoles, electrophilic attack preferentially occurs at the C4 position, which possesses the highest electron density. quora.com However, in 1-butyl-1H-pyrazol-4-ol, this position is already occupied by a hydroxyl group. The -OH group is a strong activating group and directs incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are anticipated to proceed at these sites.

Common electrophilic substitution reactions applicable to the pyrazole ring are summarized in the table below. For this compound, these reactions would be expected to yield 3- and/or 5-substituted products.

| Reaction | Reagents | Electrophile | Typical Position | Expected Product for this compound |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 1-butyl-3/5-nitro-1H-pyrazol-4-ol |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C4 | 1-butyl-4-hydroxy-1H-pyrazole-3/5-sulfonic acid |

| Halogenation | Cl₂, Br₂, I₂ | X⁺ (e.g., via catalyst) | C4 | 1-butyl-3/5-halo-1H-pyrazol-4-ol |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C4 | 1-butyl-4-hydroxy-1H-pyrazole-3/5-carbaldehyde |

Nucleophilic aromatic substitution on the pyrazole ring is considerably less favorable due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group at the substitution site. In the case of this compound, nucleophilic substitution on the ring is unlikely under standard conditions.

Oxidation and Reduction Chemistry of the Pyrazolol Moiety

The pyrazole ring is generally robust and resistant to both oxidation and reduction. However, the substituents on the ring can undergo redox reactions. The hydroxyl group of the pyrazolol moiety in this compound is the primary site for oxidative transformations.

Studies on unsubstituted pyrazole have shown that it can be oxidized to 4-hydroxypyrazole by enzymatic systems like cytochrome P-450. nih.govnih.gov This indicates the C4 position is susceptible to oxidation. For this compound, further oxidation of the hydroxyl group could potentially lead to the formation of a pyrazole-4,5-dione or ring-opened products under strong oxidizing conditions. The oxidation of 4,5-dihydropyrazoles to the corresponding aromatic pyrazoles is a known transformation, often achieved with oxidizing agents like tetrabutylammonium (B224687) peroxydisulfate. researchgate.net

Regarding reduction, the pyrazole ring's aromaticity makes it resistant to catalytic hydrogenation under typical conditions. The hydroxyl group is also not readily reduced. However, related compounds such as 4-hydroxyiminopyrazol-5-ones can be reduced to the corresponding 4-aminopyrazol-5-ols, suggesting that functional groups at the C4 position can be chemically transformed via reduction pathways. researchgate.net

Tautomeric Equilibrium and Dynamics of this compound

Pyrazolols, also known as hydroxypyrazoles, can exist in equilibrium with their corresponding keto forms, known as pyrazolones. This phenomenon is a classic example of keto-enol tautomerism, which is a critical aspect of the compound's structure and reactivity. researchgate.net

For this compound, two primary tautomeric forms are possible: the hydroxy (enol) form and the keto form (1-butyl-1,2-dihydro-4H-pyrazol-4-one).

Enol Form: this compound

Keto Form: 1-butyl-1,2-dihydro-4H-pyrazol-4-one

The equilibrium between these two forms can be investigated using various spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying tautomerism in solution, as the chemical shifts of protons and carbons are highly sensitive to the electronic environment. mdpi.com For instance, the presence of a distinct signal for an OH proton versus a CH₂ group at the C5 position can differentiate between the enol and keto forms, respectively. DFT (Density Functional Theory) calculations are also employed to determine the relative stabilities of the tautomers in the gas phase and in different solvents, providing insights into the equilibrium constants. nih.gov

The position of the keto-enol equilibrium is not static and is significantly influenced by both the substituents on the pyrazole ring and the surrounding environment, particularly the solvent. masterorganicchemistry.commdpi.com

The N1-butyl group in this compound is an electron-donating alkyl group, which can influence the electron density of the ring and thereby affect the stability of the tautomers.

The solvent plays a crucial role in determining the predominant tautomeric form. mdpi.com In nonpolar solvents, the enol form can be stabilized through the formation of intermolecular hydrogen-bonded dimers. mdpi.com In contrast, polar aprotic solvents like DMSO can disrupt these hydrogen bonds, potentially favoring the keto form or monomeric enol species. mdpi.com Polar protic solvents can further complicate the equilibrium by forming hydrogen bonds with both tautomers.

The general influence of solvent polarity on the tautomeric equilibrium of related pyrazolone (B3327878) systems is summarized below.

| Solvent Type | Typical Solvent Example | Effect on Equilibrium | Predominant Form (General Trend) |

|---|---|---|---|

| Nonpolar | CDCl₃, C₆D₆ | Favors intermolecular H-bonding | Enol (often as dimers) mdpi.com |

| Polar Aprotic | DMSO-d₆ | Disrupts intermolecular H-bonds | Keto or monomeric Enol mdpi.com |

| Polar Protic | D₂O, CD₃OD | Solvates both forms via H-bonding | Varies; often favors Keto form masterorganicchemistry.com |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing synthetic pathways.

While specific kinetic data for reactions of this compound are not extensively documented, general principles can be drawn from studies on related pyrazole systems. Kinetic studies on electrophilic substitution reactions, such as iodination, have been performed on the parent pyrazole ring. acs.org These studies help elucidate the rate-determining steps and the nature of the reactive intermediates. For electrophilic aromatic substitution, the rate-determining step is typically the formation of the carbocation intermediate (sigma complex) following the attack of the electrophile on the pyrazole ring. masterorganicchemistry.com

Reaction pathway analysis for pyrazole synthesis, such as the Knorr pyrazole synthesis, has shown that reaction rates and product regioselectivity can be highly dependent on factors like pH and substituent effects. researchgate.net The rate-determining step can shift depending on the reaction conditions. researchgate.net Similar detailed analyses for the functionalization of this compound would involve studying the reaction kinetics under various conditions (temperature, concentration, catalyst) to determine rate laws and activation parameters (Ea, ΔH‡, ΔS‡). researchgate.net Such studies would provide a deeper understanding of the transition states and intermediates involved in its key chemical transformations.

Role of Intermediates in Reaction Progression

The elucidation of reaction mechanisms involving this compound hinges on understanding the transient species, or intermediates, that are formed and consumed during the course of a chemical transformation. These intermediates are pivotal in dictating the reaction pathway, influencing the rate of reaction, and determining the structure of the final product. The reactivity of the pyrazole core, substituted with a butyl group at the N1 position and a hydroxyl group at the C4 position, allows for a variety of reactions where the characterization and behavior of intermediates are of significant interest.

Another important aspect of the reactivity of this compound is its behavior in electrophilic substitution reactions. The pyrazole ring is generally considered electron-rich and, therefore, susceptible to attack by electrophiles. The hydroxyl group at the C4 position is an activating group and directs incoming electrophiles to the C5 position. The mechanism of such a reaction proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In this intermediate, the electrophile is attached to the C5 carbon, and the positive charge is delocalized over the pyrazole ring. The stability of this sigma complex is a determining factor for the reaction rate. The butyl group at the N1 position can influence the stability of this intermediate through steric and electronic effects. The subsequent deprotonation of this intermediate restores the aromaticity of the pyrazole ring and yields the substituted product.

The oxidation of this compound can also proceed through distinct intermediates. For instance, reaction with hydroxyl radicals has been shown to produce 4-hydroxypyrazole from the parent pyrazole nih.gov. This suggests that the C4 position is susceptible to radical attack. In the case of this compound, oxidation could potentially lead to the formation of radical intermediates centered on the pyrazole ring or the hydroxyl group. The nature of these intermediates would depend on the specific oxidizing agent and reaction conditions. For example, a one-electron oxidation could lead to a pyrazolyloxyl radical. The fate of such intermediates could involve dimerization, further oxidation, or reaction with other species in the reaction mixture.

The following table summarizes the key intermediates involved in the synthesis and reactivity of this compound, based on established pyrazole chemistry.

| Reaction Type | Key Intermediates | Description |

| Synthesis (from Butylhydrazine) | Hydrazone, Pyrazoline | The initial reaction of butylhydrazine (B1329735) with a β-dicarbonyl compound forms a hydrazone. This is followed by intramolecular cyclization to a pyrazoline, which then aromatizes to the final product. |

| Electrophilic Substitution | Sigma Complex (Arenium Ion) | Attack of an electrophile at the C5 position of the pyrazole ring leads to a resonance-stabilized cationic intermediate. Deprotonation restores aromaticity. |

| Oxidation | Pyrazolyloxyl Radical | One-electron oxidation of the hydroxyl group can lead to the formation of a radical intermediate, which can undergo various subsequent reactions. |

Detailed research into the specific reactions of this compound would be necessary to isolate and fully characterize these transient species. However, based on the well-established principles of pyrazole chemistry, the formation and subsequent transformation of these intermediates are fundamental to understanding its reactivity profile.

Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms and their connectivity.

The ¹H and ¹³C NMR spectra of pyrazole (B372694) derivatives are highly informative. The chemical shifts are influenced by the substituents on the pyrazole ring and the nature of the solvent.

For a molecule like 1-butyl-1H-pyrazol-4-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl group and the pyrazole ring. The butyl group would exhibit four signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). The protons on the pyrazole ring, H-3 and H-5, would appear as singlets, with their chemical shifts influenced by the hydroxyl group at the C-4 position. The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent due to hydrogen bonding.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the butyl group and the pyrazole ring would be observed. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly diagnostic of the substitution pattern. For instance, in a related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the pyrazole ring carbons C-3, C-4, and C-5 resonate at δ 161.2 ppm, δ 82.0 ppm, and δ 127.8 ppm, respectively mdpi.com. The presence of the hydroxyl group at C-4 in this compound would significantly influence the chemical shift of this carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 | Sextet |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 1.8 | Quintet |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 4.0 | Triplet |

| H-3 | ~ 7.5 | Singlet |

| H-5 | ~ 7.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₂-CH₂-CH₂-CH₃ | ~ 13 |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 20 |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 32 |

| N-CH₂-CH₂-CH₂-CH₃ | ~ 50 |

| C-3 | ~ 135 |

| C-4 | ~ 140 (enol form) |

Multidimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For this compound, strong cross-peaks would be observed between the adjacent methylene protons of the butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would be used to definitively assign the carbon signals of the butyl group and the protonated carbons of the pyrazole ring (C-3 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the N-CH₂ protons would show a correlation to the C-5 and potentially the C-3 carbons of the pyrazole ring, confirming the point of attachment of the butyl group. The pyrazole ring protons would show correlations to the other ring carbons, helping to confirm their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the N-CH₂ protons of the butyl group and the H-5 proton of the pyrazole ring, providing further evidence for the structure.

While specific 2D NMR data for this compound is not available, the application of these techniques to other pyrazole derivatives has been instrumental in their structural characterization mdpi.commdpi.com.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. The chemical shifts of the two nitrogen atoms are distinct and sensitive to substitution and intermolecular interactions, such as hydrogen bonding. In pyrazole derivatives, the two nitrogen atoms are typically designated as a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹⁵N chemical shifts were reported to be -187.8 ppm for N-1 and -119.9 ppm for N-2 mdpi.com. For this compound, the N-1 atom would be directly bonded to the butyl group, and its chemical shift would reflect this alkyl substitution. The N-2 chemical shift would be influenced by the electronic effects of the substituents on the ring. The presence of the hydroxyl group and its involvement in hydrogen bonding would also be expected to affect the ¹⁵N chemical shifts nih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H, C-H, C=C, C=N, and C-N functional groups.

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the butyl group.

C=C and C=N Stretching: The pyrazole ring would give rise to characteristic stretching vibrations for C=C and C=N bonds, typically observed in the 1400-1600 cm⁻¹ region.

Ring Vibrations: Other vibrations associated with the pyrazole ring would be found in the fingerprint region of the spectrum.

In the IR spectrum of the related compound 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic bands were observed at 2947, 1554, and 1502 cm⁻¹ mdpi.com.

The presence of a hydroxyl group at the C-4 position and two nitrogen atoms in the pyrazole ring makes this compound capable of forming both intramolecular and intermolecular hydrogen bonds. Vibrational spectroscopy is particularly sensitive to these interactions. The position and shape of the O-H stretching band in the IR spectrum can provide significant insights into the nature and strength of hydrogen bonding nih.gov. A broad band suggests strong intermolecular hydrogen bonding, which is common for pyrazoles with N-H or O-H groups nih.gov. In solution, the position of the O-H band may shift with changes in concentration or solvent, reflecting changes in the hydrogen-bonding network. Raman spectroscopy can also be a powerful tool for studying hydrogen bonding in such systems.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For a given pyrazole derivative, the mass spectrum would reveal the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight. Subsequent fragmentation provides valuable clues about the compound's structure.

General fragmentation patterns for pyrazole rings often involve the cleavage of the N-N bond and the loss of substituents. For a compound like this compound, one would anticipate fragmentation pathways involving the loss of the butyl group, the hydroxyl group, or parts of the pyrazole ring itself. However, without the actual mass spectrum, a detailed analysis and the creation of a data table of observed fragments are not possible.

A hypothetical fragmentation pattern could involve the following steps:

Ionization of the molecule to produce the molecular ion [M]+•.

Alpha-cleavage at the butyl group, leading to the loss of a propyl radical (•C3H7) and the formation of a stable ion.

Loss of the entire butyl group (•C4H9).

Elimination of a neutral water molecule (H2O) from the molecular ion.

Cleavage of the pyrazole ring, leading to smaller fragment ions.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion |

| Data Not Available | Molecular Ion [C7H12N2O]+• |

| Data Not Available | [M - C3H7]+ |

| Data Not Available | [M - C4H9]+ |

| Data Not Available | [M - H2O]+• |

This table is for illustrative purposes only, as experimental data is not available.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric properties.

For this compound, a crystallographic study would reveal the planarity of the pyrazole ring and the orientation of the butyl and hydroxyl substituents relative to the ring. Analysis of the crystal packing would show how the molecules arrange themselves in the solid state and would identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazole ring. These interactions are crucial for determining the macroscopic properties of the compound, such as its melting point and solubility.

The bond lengths and angles within the pyrazole ring are characteristic of an aromatic heterocyclic system. For substituted pyrazoles, typical N-N bond lengths are in the range of 1.33-1.37 Å, while C-N and C-C bond lengths within the ring are typically between 1.32 Å and 1.40 Å. researchgate.netnih.gov The bond angles in the five-membered ring would be approximately 108°. The attachment of the butyl group and the hydroxyl group would introduce specific bond lengths and angles for C-N, C-C, and C-O bonds, which would be precisely determined from the crystallographic data.

Table 2: Representative Crystallographic Data for a Substituted Pyrazole Ring

| Parameter | Typical Value Range |

| Bond Lengths (Å) | |

| N1-N2 | 1.33 - 1.37 |

| N2-C3 | 1.32 - 1.36 |

| C3-C4 | 1.38 - 1.42 |

| C4-C5 | 1.37 - 1.41 |

| C5-N1 | 1.33 - 1.37 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~111 |

| N1-N2-C3 | ~106 |

| N2-C3-C4 | ~110 |

| C3-C4-C5 | ~105 |

| C4-C5-N1 | ~108 |

This table provides representative data for a pyrazole ring and is not specific to this compound.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. nih.govmdpi.com This method is employed to optimize the molecular geometry of 1-butyl-1H-pyrazol-4-ol, determining its most stable three-dimensional arrangement of atoms. Following geometry optimization, DFT calculations can yield a variety of molecular properties, including electronic energies, orbital distributions, and spectroscopic parameters. nih.govresearchgate.net The choice of functional, such as B3LYP, and a suitable basis set, like 6-311G**, is crucial for the accuracy of these predictions. mdpi.com

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. researchgate.net The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. mdpi.com For pyrazole (B372694) derivatives, these calculations reveal how substituents on the ring influence the electronic properties and potential for interaction. unar.ac.id

Table 1: Illustrative FMO Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates high electronic stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com MEP maps illustrate the electron-rich and electron-deficient regions of a molecule. researchgate.net For this compound, the MEP map would typically show negative potential (red and yellow regions), indicating electron-rich areas, around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, making them susceptible to electrophilic attack. unar.ac.id Positive potential (blue regions), indicating electron-deficient areas, would be expected around the hydrogen atom of the hydroxyl group, highlighting its potential as a hydrogen bond donor.

DFT calculations can accurately predict various spectroscopic parameters, which is essential for the structural elucidation of newly synthesized compounds. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The accuracy of these predictions depends heavily on the chosen functional and basis set, with studies showing that certain combinations provide results in close agreement with experimental data. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C-H | 7.5 - 8.0 | 125 - 140 |

| O-H | 4.5 - 5.5 | - |

| Butyl CH₂ (α to N) | 3.9 - 4.2 | 48 - 52 |

| Butyl CH₂ | 1.7 - 2.0 | 30 - 35 |

| Butyl CH₂ | 1.2 - 1.5 | 19 - 23 |

| Butyl CH₃ | 0.8 - 1.0 | 13 - 15 |

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental spectra. mdpi.commdpi.com The analysis helps in assigning specific vibrational modes, such as the O-H stretch of the hydroxyl group and the C=N stretching of the pyrazole ring.

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3400 - 3600 | Hydroxyl group |

| C-H Stretch (Aromatic) | 3050 - 3150 | Pyrazole ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Butyl group |

| C=N Stretch | 1550 - 1620 | Pyrazole ring |

| C-O Stretch | 1150 - 1250 | Alcohol C-O bond |

Conformational Analysis and Potential Energy Surfaces of this compound

The butyl group attached to the pyrazole ring introduces conformational flexibility. Conformational analysis involves studying the different spatial arrangements of the atoms (conformers) that result from rotation around single bonds. By performing a systematic scan of the dihedral angles of the butyl chain, a potential energy surface (PES) can be constructed. researchgate.net The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its biological activity or physical properties.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. wikipedia.org Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. wikipedia.org Using DFT, researchers can locate the transition state structures for potential reactions involving this compound. The calculation of the energy barrier (activation energy) provides insight into the feasibility and kinetics of a reaction. This approach can be used to study various transformations, such as electrophilic substitution on the pyrazole ring or reactions involving the hydroxyl group.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in determining the structure and stability of molecular systems in the solid state and in solution. nih.govmdpi.com NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, helps to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions within a molecule or between molecules. researchgate.net For this compound, NCI analysis would be particularly useful for studying intermolecular hydrogen bonding involving the hydroxyl group (as a donor) and the pyrazole nitrogen atoms (as acceptors). mdpi.com These interactions are fundamental to the crystal packing of the molecule and its interactions with biological targets.

Advanced Applications and Functionalization Strategies

Applications in Materials Science

The unique photophysical and coordination properties of the pyrazolol framework make it a valuable building block in the field of materials science. Its derivatives have been explored for their potential in creating ligands for coordination chemistry, developing optoelectronic materials, and fabricating chemical sensors.

Design of Ligands for Coordination Chemistry and Homogeneous Catalysis

The pyrazole (B372694) moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide array of metal ions to form stable complexes. nih.govbohrium.comresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring act as effective donors, and the substituent at the N1 position, in this case, the butyl group, can influence the steric and electronic environment of the resulting metal complex. The hydroxyl group at the C4 position offers an additional coordination site or a point for further functionalization to create multidentate ligands. These pyrazole-based ligands are instrumental in the development of homogeneous catalysts for various organic transformations. nih.gov

The coordination chemistry of pyrazole derivatives is rich and varied, with applications ranging from bioinorganic modeling to the development of catalysts for polymerization, oxidation, and coupling reactions. researchgate.net The ability of the pyrazole ring to be easily functionalized allows for the synthesis of a diverse library of ligands with tailored properties. nih.gov For instance, the introduction of different functional groups can modulate the ligand's donor ability, steric hindrance, and solubility, thereby influencing the catalytic activity and selectivity of the corresponding metal complex.

| Ligand Type | Metal Ion | Application |

| Pyrazole-based | Ruthenium(II) | Transfer hydrogenation of ketones |

| Pyrazolone-based | Copper(II), Nickel(II), Cobalt(II) | Polymerization, Oxidation |

| Bis(pyrazolyl)pyridine | Iron(II) | Spin-crossover materials |

This table provides examples of applications for pyrazole-based ligands in coordination chemistry and catalysis and does not specifically represent 1-butyl-1H-pyrazol-4-ol.

Fabrication of Sensors Based on Pyrazolol Derivatives

The ability of pyrazole derivatives to act as chelating ligands for metal ions makes them excellent candidates for the development of chemical sensors. nih.govrsc.org These sensors can be designed to detect specific ions through colorimetric or fluorescent changes upon binding. nih.govrsc.org The design of such chemosensors often involves incorporating a signaling unit (a fluorophore or chromophore) into the pyrazole structure. The binding of a target analyte to the pyrazole ligand can then modulate the photophysical properties of the signaling unit, leading to a detectable response.

For example, pyrazole-based sensors have been developed for the detection of various metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.govrsc.orgnih.gov The selectivity of these sensors can be tuned by modifying the structure of the pyrazole ligand to favor coordination with a specific metal ion. The development of sensors based on this compound could potentially lead to new analytical tools for environmental monitoring and biological imaging. nih.gov

| Sensor Type | Target Analyte | Detection Principle |

| Fluorescent Chemosensor | Zn²⁺, Cd²⁺ | "Turn-on" fluorescence |

| Colorimetric Chemosensor | Cu²⁺ | Visible color change |

| Fluorescent Chemosensor | Fe³⁺ | Fluorescence quenching ("turn-off") |

This table provides examples of sensor applications for pyrazole derivatives and is not based on studies of this compound.

Catalytic Roles Beyond Pyrazole Synthesis

While pyrazoles are often the target of synthesis, the pyrazole scaffold itself can play an active role in catalysis. The unique electronic and structural features of pyrazole derivatives allow them to act as catalysts or as crucial components of catalytic systems in a variety of chemical transformations.

This compound as a Catalyst or Component in Catalytic Systems

While direct catalytic applications of this compound are not extensively documented, the broader class of pyrazole derivatives has been utilized in various catalytic systems. For instance, in situ generated catalysts from pyrazole derivatives and copper(II) salts have been shown to be effective in the oxidation of catechol to o-quinone. mdpi.com The catalytic activity in such systems is influenced by the nature of the pyrazole ligand, the counterion of the metal salt, and the solvent. mdpi.com

Furthermore, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. rsc.org This suggests a cooperative effect between the pyrazole ligand and the metal center, leading to improved catalytic performance. The potential for this compound to act as a ligand in such systems opens up possibilities for its use in developing new and more efficient catalysts.

Mechanistic Aspects of Catalytic Activity

The catalytic activity of pyrazole-containing systems often involves the pyrazole moiety in key mechanistic steps. In metal-catalyzed reactions, the pyrazole ligand can influence the coordination environment of the metal center, thereby affecting its reactivity and selectivity. The N-H proton of unsubstituted pyrazoles can also participate in proton-coupled electron transfer (PCET) processes, which are crucial in many catalytic cycles. nih.gov

Mechanistic studies on the synthesis of pyrazoles have also provided insights into the reactivity of related structures. For example, the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles has been studied mechanistically, highlighting the role of the metal center in facilitating the key bond-forming step. nih.govumn.edursc.org While these studies focus on pyrazole formation, the principles can be extended to understand how pyrazole derivatives might participate in other catalytic transformations.

Biological Relevance and Structure Activity Relationship Sar Studies

In vitro Biological Evaluation of 1-butyl-1H-pyrazol-4-ol Derivatives

Assays for Enzyme Inhibition Potency (e.g., kinases, COX)

Pyrazole (B372694) derivatives have been identified as potent inhibitors of various enzymes, including kinases and cyclooxygenases (COX), which are crucial targets in the development of treatments for cancer and inflammatory diseases.

Kinase inhibition is a key mechanism for many anticancer drugs. mdpi.com Pyrazole-based compounds have been shown to inhibit a range of kinases. For instance, a series of pyrazolo[3,4-g]isoquinoline derivatives were evaluated for their kinase inhibitory potency. The results demonstrated that nitro analogs were effective inhibitors of Haspin, CLK1, DYRK1A, and CDK9. Specifically, compounds 1b and 1c were the most potent Haspin inhibitors with IC50 values of 57 nM and 66 nM, respectively. nih.gov Another study reported that compound 22 from a series of pyrazole derivatives was a potent CDK inhibitor, inducing apoptosis in cancer cell lines. mdpi.com The methylisoxazole moiety in some pyrazole derivatives has been found to be optimal for both potency and stability. mdpi.com

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, which are involved in the synthesis of prostaglandins. nih.gov Some pyrazole analogs exhibit selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsci-hub.se For example, the presence of a sulfonamide group in methansulphonylphenyl and sulfamoylphenyl derivatives of pyrazole has been shown to improve COX-2 selectivity. sci-hub.se Molecular docking studies have also been used to evaluate pyrazole derivatives as potential COX-2 inhibitors. researchgate.net

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 1b | Haspin | 57 | nih.gov |

| 1c | Haspin | 66 | nih.gov |

| 2c | Haspin | 62 | nih.gov |

| BKI 1708 | CDPK1 | 0.7 | mdpi.com |

| BKI 1770 | CDPK1 | 2.5 | mdpi.com |

Receptor Binding Studies and Target Identification

Receptor binding assays are fundamental in identifying the molecular targets of a compound and understanding its mechanism of action. Pyrazole derivatives have been found to interact with a variety of receptors.

One notable example is the cannabinoid receptor type 1 (CB1). A series of pyrazole derivatives were designed and synthesized to characterize their binding to cannabinoid receptors. Structure-activity relationship (SAR) studies revealed that potent and selective CB1 receptor antagonistic activity required a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com The most potent compound in this series contained a p-iodophenyl group at the 5-position. elsevierpure.com

Pyrazole derivatives have also been identified as agonists for the G protein-coupled nicotinic acid receptor (GPR109A). A high-throughput screening identified a 4-(phenyl)thio-1H-pyrazole as a novel scaffold for GPR109A agonists. Interestingly, these compounds lack the carboxylic acid moiety typically considered important for binding. nih.gov Further studies showed that while 1-nicotinoyl derivatives induced β-arrestin recruitment, 1-(pyrazin-2-oyl) derivatives acted as G-protein-biased agonists without causing receptor internalization. nih.gov Another study synthesized a series of substituted pyrazole-3-carboxylic acids and found that 5-butylpyrazole-3-carboxylic acid was particularly active, with a Ki value of 0.072 µM and an EC50 value of 4.12 µM. ebi.ac.uk

Antimicrobial Activity in vitro (e.g., antibacterial, antifungal)

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities. nih.govnih.govnih.gov

Several studies have reported the synthesis of pyrazole derivatives with promising antimicrobial properties. For instance, a series of 3,5-disubstituted pyrazole-1-carboxamides were synthesized and tested for their antimicrobial activities. nih.gov In another study, a new series of pyrazole derivatives were synthesized, and their antimicrobial activity was screened. Compound 3 was found to be highly active against the Gram-negative bacterium Escherichia coli with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with the same MIC. nih.gov Compound 2 from the same series showed high antifungal activity against Aspergillus niger with an MIC of 1 µg/mL. nih.gov

The antimicrobial activity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. For example, some dichloro- and trichloro-pyrazole derivatives have shown outstanding antimicrobial effects. meddocsonline.org Additionally, 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide has demonstrated larger inhibition zones against Bacillus subtilis than amoxicillin. meddocsonline.org The presence of a nitro group on an aromatic ring attached to the pyrazole has also been associated with potent antimicrobial activity. meddocsonline.org

Table 2: In vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 3 | Escherichia coli | 0.25 | nih.gov |

| 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| 2 | Aspergillus niger | 1 | nih.gov |

Anti-inflammatory Activity in vitro

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as potent inhibitors of inflammatory mediators. nih.govnih.gov

The anti-inflammatory activity of pyrazole derivatives is often linked to the inhibition of COX enzymes, as mentioned earlier. sci-hub.se However, other mechanisms may also be involved. For example, some pyrazole derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. sci-hub.se The anti-inflammatory potential of several pyrazole derivatives has been demonstrated in various in vitro assays. For instance, a series of novel pyrazole derivatives were synthesized and screened for their anti-inflammatory activity, with one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showing better activity than the standard drug diclofenac sodium. nih.gov Another study found that pyrazoline derivatives were more potent as anti-inflammatory agents than their pyrazole counterparts. nih.gov

Structure-activity relationship studies have provided insights into the structural requirements for anti-inflammatory activity. The presence of a sulfonamidophenyl group or an aromatic sulphonyl group has been shown to enhance the anti-inflammatory activity of pyrazole derivatives. sci-hub.se The addition of an adamantyl residue to 1,5-diaryl pyrazole also resulted in higher anti-inflammatory activity. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Pyrazole and pyrazolone (B3327878) derivatives have been investigated for their antioxidant properties and have shown significant potential as radical scavengers. researchgate.netresearchgate.net

Several in vitro assays have been used to evaluate the antioxidant activity of these compounds. In a study on new EDA (Edaravone) analogs, 4-aminopyrazol-5-ol hydrochlorides, it was found that these compounds exhibited pronounced antioxidant activity, with most showing high activity comparable to the standard antioxidant Trolox in the ABTS assay. researchgate.net The study also revealed that 4-aminopyrazolols were significantly more active as antioxidants than 4-hydroxyiminopyrazolones. researchgate.net Phenyl-pyrazolone derivatives have also been shown to display antioxidant properties, acting as scavengers of oxygen free radicals. mdpi.com

The antioxidant activity of pyrazole derivatives is influenced by their structural features. For instance, the introduction of amino and hydroxyl groups into the pyrazole nucleus is considered important for antioxidant activity. researchgate.net In one study, it was found that the presence of electron-withdrawing 2,4-dinitrophenyl substitutes on the pyrazole was beneficial for antioxidant activity. journalcra.com

Computational Approaches to Biological Activity

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools in drug discovery for predicting the biological activity of compounds and understanding their interactions with molecular targets. nih.gov

Molecular docking simulations have been widely used to investigate the binding modes of pyrazole derivatives to various biological targets. For example, docking studies were performed to evaluate pyrazole derivatives as potential inhibitors of tyrosine kinase and different serine/threonine protein kinases. nih.gov The results showed that these derivatives could dock deeply within the binding pocket of the proteins, forming reasonable hydrogen bonds. nih.gov Similarly, molecular docking has been used to determine the binding modes and energies between pyrazole derivatives and α-glucosidase and α-amylase enzymes, providing insights into their potential as antidiabetic agents. nih.gov

In addition to predicting binding modes, computational studies can also be used to elucidate structure-activity relationships. For instance, a SAR analysis of pyrazole-imidazoline derivatives revealed that the presence of Br, Cl, and methyl substituents in the para-position increased their potency against Trypanosoma cruzi. nih.govmdpi.com These computational approaches not only help in understanding the mechanism of action of known compounds but also guide the design of new, more potent derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netdanaher.com For pyrazole derivatives, these simulations have been instrumental in identifying potential protein targets and understanding the specific molecular interactions that drive binding.

Studies involving various pyrazole derivatives have demonstrated their potential as inhibitors for several key protein targets, including receptor tyrosine kinases (such as VEGFR-2), serine/threonine protein kinases (like Aurora A and CDK2), and cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov These proteins are often implicated in diseases such as cancer and inflammation. nih.gov

The docking process involves placing the ligand into the binding site of the protein and calculating its binding energy. A lower binding energy typically indicates a more stable and favorable interaction. For instance, docking studies on a series of 1H-pyrazole derivatives with targets like VEGFR-2, Aurora A, and CDK2 have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol. nih.govresearchgate.net These strong binding affinities suggest that pyrazole derivatives are promising candidates for inhibiting these protein targets. nih.gov

The key molecular interactions observed in these simulations often involve hydrogen bonds and hydrophobic interactions. For example, the pyrazole ring can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) in the active site. nih.govnih.gov Additionally, specific amino acid residues such as Aspartate (Asp), Asparagine (Asn), Glutamine (Gln), and Tyrosine (Tyr) have been identified as crucial for forming hydrogen bonds with pyrazole inhibitors. nih.gov In the context of this compound, the hydroxyl (-OH) group at the 4-position and the nitrogen atoms in the pyrazole ring are critical for forming these hydrogen bonds, while the butyl group contributes to hydrophobic interactions within the binding pocket.

| Derivative Example | Protein Target | Binding Energy (kJ/mol) | Key Interacting Residues |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | Not Specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 | Not Specified |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | -10.35 | Not Specified |

Table 1: Examples of binding energies from docking studies of pyrazole derivatives with various protein targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgwikipedia.org This method is invaluable in drug design for predicting the activity of new chemical entities and understanding the structural features that influence efficacy. researchgate.net

For pyrazole and pyrazolone derivatives, QSAR studies have been successfully applied to model various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ej-chem.orgneuroquantology.comdocumentsdelivered.com These models are built using a set of known molecules (a training set) and their experimentally determined activities. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and correlated with the biological activity using statistical methods like Multiple Linear Regression (MLR). researchgate.net

Key molecular descriptors that have been found to be significant in QSAR models for pyrazole derivatives include:

Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP), which relates to the molecule's hydrophobicity, and hydration energy. researchgate.net

Topological descriptors: Which describe the connectivity and shape of the molecule, like the solvent-accessible surface area. documentsdelivered.com

Quantum chemical descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the dipole moment, which relate to the molecule's electronic properties. documentsdelivered.com

A statistically significant QSAR model is characterized by a high correlation coefficient (r²) and predictive ability (often assessed by cross-validation, q²). For example, a QSAR study on pyrazole derivatives as anti-inflammatory agents acting on p38 kinase yielded a predictive r² of 0.4. neuroquantology.com Another study on pyrazolo-diazine and triazine analogs against Ehrlich Ascites Carcinoma cells identified dipole moment, excitation energy, LUMO energy, solvent accessible surface area, and heat of formation as key descriptors for cytotoxic effect. documentsdelivered.com These models allow researchers to predict the anti-proliferative potential of newly designed or in-house synthesized pyrazole compounds against various cancer cell lines. nih.gov

| QSAR Study Subject | Biological Activity | Key Molecular Descriptors | Statistical Method |

| Pyrazole Derivatives | Hypoglycemic | Molecular weight, LogP, Electronegativity | Multiple Linear Regression (MLR) |

| Pyrazole Derivatives | Anti-inflammatory (p38 kinase) | 3D descriptors | Not Specified |

| Pyrazolone Derivatives | Antimicrobial | Hydration Energy, LogP, Molecular Volume | Not Specified |